Isobutyl 2-(4-chloro-2-methylphenoxy)propionate
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Overview
Description
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate: is an organic compound with the molecular formula C14H19ClO3. It is a derivative of phenoxypropionic acid and is characterized by the presence of a chloro and methyl group on the phenyl ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isobutyl 2-(4-chloro-2-methylphenoxy)propionate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxypropionic acid derivatives.
Scientific Research Applications
Chemistry: Isobutyl 2-(4-chloro-2-methylphenoxy)propionate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential herbicidal properties. It is used to investigate the effects of phenoxypropionic acid derivatives on plant growth and development.
Industry: In industrial applications, this compound is used in the formulation of agrochemicals. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isobutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventually the death of the plant. The compound interferes with cellular processes such as cell division and elongation, disrupting normal plant development.
Comparison with Similar Compounds
- Isopropyl 2-(4-chloro-2-methylphenoxy)propionate
- Ethyl 2-(4-chloro-2-methylphenoxy)propionate
- Methyl 2-(4-chloro-2-methylphenoxy)propionate
Comparison: Isobutyl 2-(4-chloro-2-methylphenoxy)propionate is unique due to its isobutyl ester group, which imparts different physical and chemical properties compared to its analogs. The isobutyl group can influence the compound’s solubility, volatility, and reactivity. This makes it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
94159-21-4 |
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Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-methylpropyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3 |
InChI Key |
RMPYJRQOSTUDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C |
Origin of Product |
United States |
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